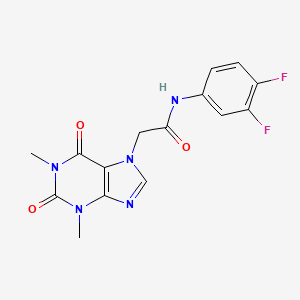

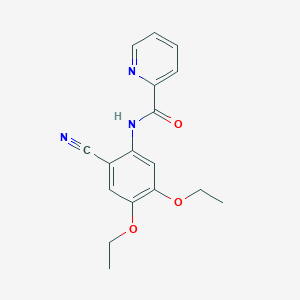

N-(3,4-difluorophenyl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide

Vue d'ensemble

Description

Research on compounds with difluorophenyl and acetamide groups focuses on understanding their molecular structure and potential applications in various fields, including medicinal chemistry. Although direct information on "N-(3,4-difluorophenyl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide" is unavailable, studies on related compounds help shed light on their general chemical behaviors and structural characteristics.

Synthesis Analysis

The synthesis of related compounds typically involves multiple steps, including amide formation, halogenation, and coupling reactions. For instance, Boechat et al. (2011) discussed the structures of acetamide derivatives containing difluoromethyl groups and detailed intermolecular interactions contributing to their 3-D arrays, which could be relevant to understanding similar synthesis routes for your compound of interest (Boechat et al., 2011).

Molecular Structure Analysis

Compounds in this category generally exhibit complex molecular structures with significant intermolecular interactions. For example, Praveen et al. (2013) analyzed the molecular structure of a related compound, focusing on dihedral angles and hydrogen bonding patterns, which might be similar to the compound (Praveen et al., 2013).

Chemical Reactions and Properties

The chemical reactions and properties of these compounds can vary significantly depending on the substituents and molecular structure. While specific reactions for "this compound" are not documented, compounds with similar structures show a range of reactivities and chemical interactions, including hydrogen bonding and electron-withdrawing effects due to the fluorine atoms.

Physical Properties Analysis

Physical properties such as melting point, solubility, and crystalline structure are influenced by molecular geometry and intermolecular forces. Studies like those by Boechat et al. (2011) and Praveen et al. (2013) provide insights into how structural elements affect these properties (Boechat et al., 2011); (Praveen et al., 2013).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are determined by the compound's functional groups and overall structure. While specific data on "this compound" is lacking, analogous compounds studied by researchers like Gowda et al. (2007) offer comparative insights into their chemical behavior (Gowda et al., 2007).

Applications De Recherche Scientifique

Neuroprotective and MAO-B Inhibitory Activities

A study focused on synthesizing theophylline-7-acetyl semi- and thiosemicarbazide hybrids, including derivatives of N-(3,4-difluorophenyl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide. These compounds were investigated for their neuroprotective effects and monoamine oxidase-B (MAO-B) inhibitory activities. One derivative showed potential as a neuroprotective agent with significant MAO-B inhibitory activity, highlighting its potential for further in vivo evaluations (Mitkov et al., 2022).

A2B Adenosine Receptor Antagonist

Another research identified a compound related to this compound as a selective antagonist ligand for A2B adenosine receptors. This compound, used as a radioligand, demonstrated high affinity in binding assays, making it a useful tool for pharmacological characterization of the A2B adenosine receptor subtype (Baraldi et al., 2004).

Serotonin and Dopamine Receptor Affinity

A series of N-(arylpiperazinyl)acetamide derivatives, including compounds structurally related to this compound, were synthesized and evaluated for their affinity towards serotonin (5-HT6, 5-HT7) and dopamine (D2) receptors. These studies provide insights into the structure-affinity relationships for these compounds, identifying several as potent ligands for these receptors (Żmudzki et al., 2015).

Anticancer Applications

Research involving the synthesis of novel acefyllines, which are derivatives related to N-(3,4-difluorophenyl)-2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)methyl)-4H-1,2,4-triazol-3-ylthio)acetamide, demonstrated moderate anticancer activity against human liver carcinoma cells. These findings suggest the potential of these derivatives as anticancer agents, warranting further investigation (Shahzadi et al., 2022).

Propriétés

IUPAC Name |

N-(3,4-difluorophenyl)-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F2N5O3/c1-20-13-12(14(24)21(2)15(20)25)22(7-18-13)6-11(23)19-8-3-4-9(16)10(17)5-8/h3-5,7H,6H2,1-2H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZJRBPXVNCUTIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NC3=CC(=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F2N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-{[(4-methylbenzyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5548135.png)

![3-[(4-chlorophenyl)sulfonyl]-N,N-diethylbenzenesulfonamide](/img/structure/B5548157.png)

![1-[(2,4-dichlorophenoxy)acetyl]-4-methylpiperazine](/img/structure/B5548170.png)

![2-{2-[4-(2-furoyl)piperazin-1-yl]-2-oxoethyl}-2-azaspiro[4.5]decan-3-one](/img/structure/B5548173.png)

![1-{2-[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}-4-phenyl-2-pyrrolidinone](/img/structure/B5548175.png)

![4-[(4-methoxy-6-methyl-2-pyrimidinyl)oxy]benzaldehyde oxime](/img/structure/B5548194.png)

![N-{2-[(4-methoxyphenyl)thio]ethyl}-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5548200.png)

![5-ethyl-N-[2-(ethylsulfonyl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5548214.png)